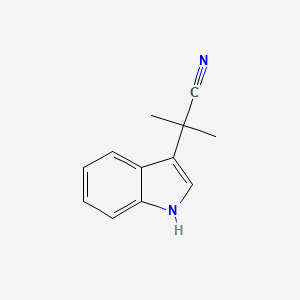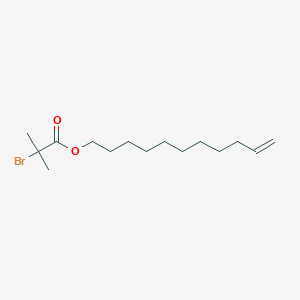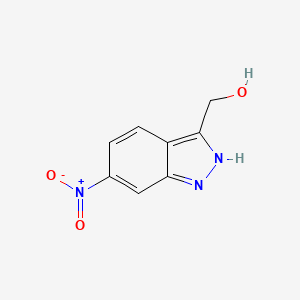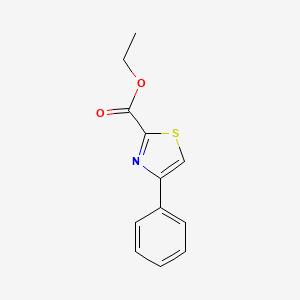
4-Feniltiazol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-phenylthiazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 . The compound is typically stored in a dry, room temperature environment .
Synthesis Analysis
The synthesis of Ethyl 4-phenylthiazole-2-carboxylate involves several steps. One method involves the use of sodium hydroxide in methanol at 20℃ . The reaction mixture is stirred for 4 hours and the methanol is removed by rotary evaporation . The resultant mixture is adjusted to pH=5–6 with 1N HCl solution . The precipitated white solid is collected by filtration and dried to give the carboxylic acid intermediate .Molecular Structure Analysis
The InChI code for Ethyl 4-phenylthiazole-2-carboxylate is 1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
Ethyl 4-phenylthiazole-2-carboxylate is a solid or viscous liquid . The compound’s physical form, storage temperature, and shipping temperature are all normal .Aplicaciones Científicas De Investigación
Química Medicinal
Los tiazoles, que incluyen el 4-Feniltiazol-2-carboxilato de etilo, son importantes compuestos heterocíclicos que exhiben una amplia gama de actividades biológicas . Se ha descubierto que tienen propiedades antibacterianas, antifúngicas, antiinflamatorias, antitumorales, antituberculosas, antidiabéticas, antivirales y antioxidantes . Los sustituyentes en una posición particular del anillo de tiazol afectan en gran medida los resultados biológicos .
Actividad Antimicrobiana
Se ha descubierto que los compuestos que tienen unidades heterocíclicas que contienen nitrógeno, como los tiazoles, son altamente activos contra ciertos microbios . Esto sugiere que el this compound podría tener propiedades antimicrobianas.
Actividad Antiinflamatoria
Ciertos derivados de tiazol han mostrado una actividad antiinflamatoria significativa . Por ejemplo, los compuestos 67 y 68, que contienen el anillo de tiazol, mostraron una mejor actividad con una inhibición del 60.71% y 64.28%, respectivamente, en comparación con el fármaco estándar diclofenaco sódico con una inhibición del 57.14% .
Tratamiento de la enfermedad cardiovascular
Los derivados de tiazol se han identificado como posibles objetivos para el tratamiento de enfermedades cardiovasculares (ECV) . La proteína de transferencia de éster de colesterol (CETP) juega un papel importante en el proceso de transferencia inversa de colesterol (RCT), que es crucial para la salud cardiovascular .
Propiedades antioxidantes
Se ha descubierto que los tiazoles exhiben propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad Antitumoral y Citotóxica
Se ha observado que los derivados de tiazol tienen actividades antitumorales y citotóxicas . Esto sugiere que el this compound podría usarse potencialmente en el tratamiento del cáncer.
Propiedades Neuroprotectoras
Se ha descubierto que los tiazoles tienen propiedades neuroprotectoras . Los fármacos neuroprotectores son aquellos que protegen las neuronas de la degeneración y la lesión, por lo que se utilizan en el tratamiento de enfermedades neurodegenerativas.
Propiedades Antivirales
Se ha descubierto que los tiazoles tienen propiedades antivirales . Esto sugiere que el this compound podría usarse potencialmente en el tratamiento de infecciones virales.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFISTWSEPVSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647089 | |
| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31877-30-2 | |
| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)


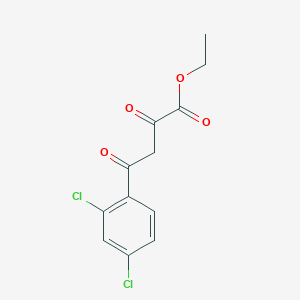
![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)

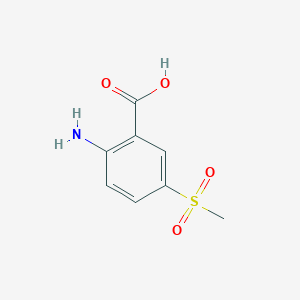
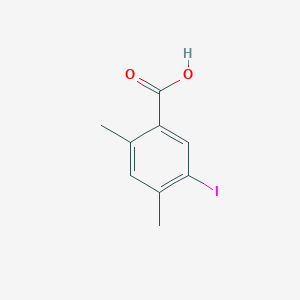
![[1,4'-Bipiperidine]-3-methanol](/img/structure/B1604201.png)
